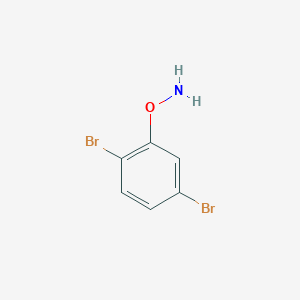

O-(2,5-dibromophenyl)hydroxylamine

Description

Significance of Hydroxylamine (B1172632) Derivatives in Modern Organic Synthesis

Hydroxylamine derivatives, characterized by the N-O bond, are exceptionally valuable reagents in contemporary organic synthesis. Their utility stems from the ability of the oxygen-bound substituent to act as a leaving group, rendering the nitrogen atom electrophilic and capable of reacting with a wide array of nucleophiles. rsc.orgwikipedia.org This reactivity has been harnessed to facilitate a diverse range of chemical transformations, including the formation of C-N, N-N, O-N, and S-N bonds, often with high levels of stereo- and regioselectivity. rsc.org

Evolution of Electrophilic Amination Methodologies

The concept of electrophilic amination has evolved significantly from its early iterations. Initially, reagents like chloramine (B81541) (NH2Cl) and hydroxylamine-O-sulfonic acid (HOSA) were employed, primarily for the amination of highly reactive nucleophiles such as Grignard reagents and enolates. nih.govntu.ac.uk While foundational, these early methods were often limited by low yields, side reactions, and a narrow substrate scope. ariel.ac.il

The quest for more efficient and selective reagents led to the development of hydroxylamines with better leaving groups attached to the oxygen atom. rsc.org O-sulfonyl and O-phosphinoyl hydroxylamines, for instance, showed improved reactivity and became instrumental in aminating a wider range of carbanions. rsc.orgwikipedia.org A significant leap forward came with the introduction of transition-metal catalysis. thieme-connect.dersc.org Catalytic systems based on copper, rhodium, and iron have been developed to activate O-substituted hydroxylamines, generating highly reactive metal-nitrenoid intermediates. thieme-connect.denih.govwiley-vch.de These intermediates can participate in a variety of transformations that were previously challenging, including the direct C-H amination of arenes and the aziridination of unactivated olefins. thieme-connect.denih.gov The development of O-aryl and O-acyl hydroxylamines, such as O-benzoylhydroxylamines, further expanded the toolkit, offering reagents that are often more accessible and have better atom economy for these catalytic processes. nih.govwiley-vch.de This continuous evolution has transformed electrophilic amination from a niche method into a mainstream strategy for C-N bond formation. rsc.org

Rationale for Investigating O-(2,5-Dibromophenyl)hydroxylamine as a Key Reagent

The investigation into this compound as a reagent is driven by the principles of rational reagent design in electrophilic amination. The structure of an O-arylhydroxylamine is critical to its function, with the nature of the aryl ring influencing the reagent's stability, reactivity, and synthetic utility. The rationale for focusing on the 2,5-dibromo substitution pattern can be understood through several key chemical principles.

Firstly, the electron-withdrawing nature of the two bromine atoms on the phenyl ring is paramount. These halogen substituents inductively pull electron density away from the N-O bond. This electronic effect makes the aryloxy group a better leaving group, thereby increasing the electrophilicity of the nitrogen atom. A more electrophilic nitrogen center is more susceptible to attack by nucleophiles, which can lead to higher reaction rates and yields in amination reactions. This is a general principle in the design of such reagents, where electron-deficient aryl groups are preferred. For example, the highly effective reagent O-(2,4-dinitrophenyl)hydroxylamine (DPH) owes its reactivity to the potent electron-withdrawing nitro groups. thieme-connect.dersc.org

Secondly, the substitution pattern provides sites for further functionalization. The bromine atoms serve as versatile synthetic handles. Through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the bromo-substituents can be replaced with a wide variety of other functional groups. This allows for the synthesis of a library of related aminating reagents with tailored electronic and steric properties or for post-amination modification of the aryloxy leaving group, potentially aiding in product purification or recovery.

Overview of Research Scope and Objectives Pertaining to the Chemical Compound

Research concerning this compound is primarily focused on its synthesis and application as an electrophilic aminating agent in organic synthesis. The principal objectives of this research can be outlined as follows:

Development of Efficient Synthetic Routes: A primary goal is to establish reliable and high-yielding methods for the preparation of this compound from readily available starting materials. This involves exploring reactions such as the nucleophilic aromatic substitution of 1,2,4-tribromobenzene (B129733) or related precursors with a suitable hydroxylamine equivalent.

Evaluation as an Electrophilic Aminating Agent: The core objective is to systematically investigate the reactivity of the compound with a diverse range of carbon and heteroatom nucleophiles. This includes reactions with organometallic reagents (e.g., Grignard reagents, organolithiums), enolates, and electron-rich aromatic and heterocyclic systems. wikipedia.org The efficiency, scope, and limitations of these amination reactions are key areas of study.

Application in Catalytic Systems: A significant area of research involves employing this compound in transition-metal-catalyzed reactions. wiley-vch.de Researchers aim to determine its efficacy in processes like copper- or rhodium-catalyzed C-H amination and alkene aziridination, comparing its performance to established reagents. thieme-connect.denih.gov

Mechanistic Investigations: Understanding the reaction mechanisms is a fundamental objective. This involves studies to elucidate whether reactions proceed via direct nucleophilic attack (SN2-type) on the nitrogen atom or through the formation of intermediate species like metal-nitrenoids in catalyzed processes. thieme-connect.dewikipedia.org

The ultimate goal of this research is to establish this compound as a valuable and practical tool in the synthetic chemist's arsenal (B13267) for the construction of vital carbon-nitrogen bonds.

Compound and Reagent Data

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5Br2NO |

|---|---|

Molecular Weight |

266.92 g/mol |

IUPAC Name |

O-(2,5-dibromophenyl)hydroxylamine |

InChI |

InChI=1S/C6H5Br2NO/c7-4-1-2-5(8)6(3-4)10-9/h1-3H,9H2 |

InChI Key |

OXCJNZUBSLGTPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)ON)Br |

Origin of Product |

United States |

Synthetic Methodologies for O 2,5 Dibromophenyl Hydroxylamine

Direct O-Arylation Approaches

Direct O-arylation represents a powerful and convergent strategy for the synthesis of O-arylhydroxylamines. These methods typically involve the cross-coupling of a hydroxylamine (B1172632) equivalent with an appropriately substituted aryl halide.

Palladium-Catalyzed O-Arylation Strategies for Hydroxylamines

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a cornerstone of modern synthetic organic chemistry for the formation of carbon-heteroatom bonds. nih.govorganic-chemistry.org The application of this methodology to the O-arylation of hydroxylamines provides a direct route to compounds such as O-(2,5-dibromophenyl)hydroxylamine. These reactions typically employ a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand to facilitate the coupling of an aryl halide with a hydroxylamine derivative. organic-chemistry.org

The general mechanism for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine (or hydroxylamine), deprotonation, and finally, reductive elimination to yield the desired O-arylhydroxylamine and regenerate the Pd(0) catalyst. nih.gov The choice of ligand is critical to the success of these transformations, with bulky, electron-rich phosphine ligands often enhancing reaction efficiency and substrate scope. rsc.org

For the synthesis of this compound, a potential precursor would be 1,4-dibromo-2-iodobenzene, where the more reactive C-I bond would preferentially undergo oxidative addition to the palladium center. The hydroxylamine component could be a protected form, such as N-Boc-hydroxylamine, to prevent side reactions.

Table 1: Representative Palladium-Catalyzed O-Arylation of Hydroxylamines

| Aryl Halide | Hydroxylamine Source | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Aryl Bromides/Chlorides/Iodides | Hydroxylamine | Pd(dba)₂ / BippyPhos | Cs₂CO₃ | Toluene | 80 | Good to Excellent | organic-chemistry.org |

| Aryl Halides | Ethyl Acetohydroximate | Pd Catalyst / t-BuBrettPhos | Base | Various | Various | High | byjus.com |

This table presents generalized conditions for palladium-catalyzed O-arylation of hydroxylamines. Specific conditions for the synthesis of this compound would require experimental optimization.

Utility of Diaryliodonium Salts in O-Arylation

Diaryliodonium salts have gained prominence as potent arylating agents for a variety of nucleophiles, including hydroxylamines. masterorganicchemistry.comorganic-chemistry.org These hypervalent iodine(III) reagents offer a transition-metal-free alternative for the construction of C-O bonds. masterorganicchemistry.com The reaction proceeds via nucleophilic attack of the hydroxylamine on the iodonium (B1229267) salt, leading to the transfer of an aryl group. organic-chemistry.org

In the context of synthesizing this compound, a diaryliodonium salt bearing the 2,5-dibromophenyl moiety would be required. The reaction with hydroxylamine would then yield the target compound. A key consideration in the use of unsymmetrical diaryliodonium salts is the selective transfer of the desired aryl group. organic-chemistry.org

Mechanistic Insights into O-Arylation Pathways

The mechanism of palladium-catalyzed O-arylation is believed to follow a catalytic cycle analogous to the well-established Buchwald-Hartwig amination. nih.gov The key steps involve:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 1,4-dibromo-2-iodobenzene).

Ligand Exchange/Coordination: The hydroxylamine derivative coordinates to the resulting Pd(II) complex.

Deprotonation: A base removes a proton from the hydroxylamine moiety.

Reductive Elimination: The C-O bond is formed, releasing the O-arylhydroxylamine product and regenerating the Pd(0) catalyst.

In the case of diaryliodonium salts, the mechanism is generally considered to be a nucleophilic substitution at the iodine atom, although the exact nature of the intermediates can vary depending on the specific reactants and conditions. organic-chemistry.orgmasterorganicchemistry.com

Indirect Synthetic Routes via Precursor Transformations

Indirect methods for the synthesis of this compound involve the initial construction of a precursor molecule containing the 2,5-dibromophenyl group, which is then chemically converted to the desired hydroxylamine functionality.

Synthesis via Hydroxamic Acid Intermediates

One potential indirect route involves the preparation of a 2,5-dibromobenzohydroxamic acid intermediate. Hydroxamic acids can be synthesized through various methods, including the reaction of an activated carboxylic acid derivative (such as an acyl chloride or ester) with hydroxylamine. byjus.com

Following the formation of 2,5-dibromobenzohydroxamic acid, a Hofmann rearrangement could be employed. This reaction transforms a primary amide (in this case, the hydroxamic acid) into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. youtube.comlibretexts.orgyoutube.com The isocyanate, upon reaction with water, would yield the corresponding amine. While the Hofmann rearrangement is a classic transformation, its application to hydroxamic acids to yield O-arylhydroxylamines is a less common variation and would require careful optimization.

Preparation from Oximated Precursors

Another indirect approach involves the use of an oxime precursor. The synthesis would begin with the preparation of 2,5-dibromobenzaldehyde (B1315430), which can then be converted to 2,5-dibromobenzaldehyde oxime by reaction with hydroxylamine. np-mrd.orgchemicalbook.com

The subsequent step would involve a Beckmann rearrangement of the oxime. byjus.commasterorganicchemistry.comwikipedia.orgd-nb.infoorganic-chemistry.org This acid-catalyzed reaction typically converts ketoximes to amides and aldoximes to nitriles. byjus.commasterorganicchemistry.com However, the Beckmann rearrangement is a complex reaction, and its outcome can be influenced by the substrate and reaction conditions. The direct conversion of an aldoxime to an O-arylhydroxylamine is not a standard application of this rearrangement and would represent a novel synthetic approach requiring significant investigation.

Condensation Reactions with Carbonyl Compounds to Form O-Aryloximes

The initial step in this sequence is the formation of an O-aryloxime. This is typically achieved through the condensation reaction of a hydroxylamine derivative with a carbonyl compound. In the context of synthesizing this compound, a plausible approach involves the reaction of a protected hydroxylamine, such as ethyl acetohydroximate, with an appropriate 2,5-dibromophenyl-containing electrophile.

A highly effective method for this transformation is the Palladium-catalyzed O-arylation of ethyl acetohydroximate with aryl halides. organic-chemistry.orgnih.gov This approach is particularly relevant for the synthesis of this compound, starting from 1-bromo-2,5-dibromobenzene or 1-iodo-2,5-dibromobenzene. The use of a hydroxylamine equivalent like ethyl acetohydroximate is advantageous as it circumvents issues associated with the direct use of the often unstable and reactive hydroxylamine. nih.gov

The reaction proceeds via a C-O cross-coupling mechanism, where a palladium catalyst facilitates the formation of the O-aryl bond. The general reaction is depicted below:

The resulting O-arylated product can then be deprotected to yield the desired O-arylhydroxylamine. nih.gov

Selective Reduction of O-Aryloximes

Once the O-(2,5-dibromophenyl)oxime ether is synthesized, the next critical step is the selective reduction of the C=N bond to furnish the corresponding hydroxylamine, without cleaving the labile N-O bond. researchgate.netnih.gov This transformation requires careful selection of the reducing agent and reaction conditions to avoid over-reduction to the corresponding amine.

Traditional methods for the reduction of oxime ethers often relied on stoichiometric borohydrides, hydrosilanes, or organotin hydrides. nih.gov However, these methods generate significant waste and can be toxic. nih.gov More contemporary and sustainable approaches utilize catalytic reduction methods. nih.gov

For the selective reduction of an O-(2,5-dibromophenyl)oxime, catalytic hydrogenation using specific catalysts is a promising strategy. Systems based on platinum, rhodium, or iridium have been shown to be effective for the selective reduction of oximes to hydroxylamines. nih.govnih.gov For instance, iridium complexes have demonstrated high efficiency and stereoselectivity in the reduction of various oximes. nih.gov

The general scheme for this reduction is as follows:

The choice of the R1 and R2 groups on the oxime can influence the ease of reduction and the stability of the starting material and product.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer a highly efficient and atom-economical approach to complex molecules. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct precursors or related structures.

For instance, a three-component reaction involving hydroxylamine hydrochloride, an aryl aldehyde, and a β-oxoester has been described for the synthesis of isoxazole-5(4H)-ones. ufms.br While this does not directly yield the target compound, it illustrates the potential of using hydroxylamine derivatives in MCRs. A hypothetical MCR for the synthesis of a precursor could involve the reaction of 2,5-dibromobenzaldehyde, an amine, and a third component that introduces the oxygen atom, followed by subsequent transformations.

More practically, nickel-catalyzed multicomponent coupling reactions of alkenes, aldehydes, and amides have been developed to synthesize complex allylic amines. rsc.orgnih.gov The in situ formation of an imine from the aldehyde and amide is a key step in this process. nih.gov Adapting such a strategy to incorporate a hydroxylamine-like component could open new avenues for the synthesis of O-arylhydroxylamines.

Optimization of Reaction Conditions and Scalability Studies

The successful synthesis of this compound, particularly on a larger scale, hinges on the careful optimization of reaction parameters.

Solvent Effects and Temperature Control

The choice of solvent can significantly impact the rate and selectivity of the O-arylation reaction. In palladium-catalyzed cross-coupling reactions, solvents such as toluene, dioxane, and THF are commonly employed. wuxiapptec.com The polarity of the solvent can influence the solubility of the reactants and the stability of the catalytic intermediates. For instance, in some Buchwald-Hartwig aminations, a move to more polar solvents can affect the reaction outcome. bristol.ac.uk

Temperature is another critical parameter. Typical Buchwald-Hartwig coupling reactions are conducted at temperatures ranging from 80 to 100 °C. wuxiapptec.com However, for some substrates and catalyst systems, the temperature can be lowered to around 40 °C, which can be beneficial for substrates with thermally sensitive functional groups. wuxiapptec.com For the synthesis of this compound, a systematic screening of solvents and temperatures would be necessary to identify the optimal conditions that maximize yield and minimize side reactions.

Table 1: Effect of Solvent and Temperature on a Model Buchwald-Hartwig O-Arylation

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Toluene | 80 | 75 |

| 2 | Toluene | 100 | 85 |

| 3 | Dioxane | 80 | 80 |

| 4 | Dioxane | 100 | 90 |

| 5 | THF | 65 | 60 |

This is a representative table based on general findings in the literature and not specific to the target compound.

Catalyst Selection and Loading

The choice of the palladium catalyst and the associated ligand is paramount for the success of the O-arylation reaction. Bulky biarylphosphine ligands, such as t-BuBrettPhos and XPhos, have proven to be highly effective in promoting the C-O reductive elimination step, which is often the rate-limiting step in these reactions. organic-chemistry.orgnih.gov The use of palladium pre-catalysts, which are air-stable and efficiently generate the active Pd(0) species, is also a common strategy to improve reproducibility and lower catalyst loadings. wuxiapptec.com

Optimizing the catalyst loading is crucial for both economic and environmental reasons. While initial optimizations might use higher catalyst loadings (e.g., 1-5 mol%), for large-scale synthesis, it is desirable to reduce this to as low as possible without compromising the reaction efficiency. researchgate.net Design of Experiments (DoE) can be a powerful tool to systematically optimize catalyst loading in conjunction with other variables. bristol.ac.uk

Table 2: Influence of Catalyst and Ligand on a Model O-Arylation Reaction

| Entry | Palladium Source | Ligand | Catalyst Loading (mol%) | Yield (%) |

| 1 | Pd(OAc)2 | P(t-Bu)3 | 2 | 65 |

| 2 | Pd2(dba)3 | XPhos | 1 | 88 |

| 3 | XPhos Pd G3 | None | 0.5 | 92 |

| 4 | t-BuBrettPhos Pd G3 | None | 0.5 | 95 |

This is a representative table based on general findings in the literature and not specific to the target compound.

Reagent Stoichiometry and Impurity Minimization

The stoichiometry of the reactants, including the aryl halide, the hydroxylamine equivalent, and the base, must be carefully controlled to maximize the yield of the desired product and minimize the formation of impurities. In cross-coupling reactions, having a slight excess of one reactant can sometimes be beneficial, but this needs to be determined empirically. researchgate.net

A common impurity in the synthesis of O-arylhydroxylamines from di-haloarenes is the product of double arylation. To minimize this, the stoichiometry of the hydroxylamine equivalent relative to the 1,X-dihaloarene needs to be carefully controlled. Running the reaction with an excess of the dihaloarene and for a limited time can favor the mono-arylated product. Subsequent purification would then be required to separate the desired product from the unreacted starting material.

Another potential side reaction is the diarylation of the hydroxylamine nitrogen. The use of a protected hydroxylamine like ethyl acetohydroximate helps to prevent this. After the O-arylation, the stoichiometry of the deprotection step also needs to be optimized to ensure complete conversion without causing degradation of the final product.

Reactivity and Mechanistic Investigations of O 2,5 Dibromophenyl Hydroxylamine

Electrophilic Amination Capabilities

Electrophilic amination is a fundamental process for forming carbon-nitrogen bonds, utilizing reagents that deliver a nitrogen atom to a nucleophile. rsc.orgnih.gov Hydroxylamine (B1172632) derivatives, with a leaving group attached to the oxygen, are a common class of electrophilic aminating agents. nih.gov

C-N Bond Formation via Nucleophilic Attack on Nitrogen

The general mechanism involves the attack of a nucleophile on the nitrogen atom of the hydroxylamine derivative, displacing the oxygen-containing leaving group.

Amination of Organometallic Reagents (e.g., Grignard, Organozinc)

Organometallic reagents, such as Grignard (R-MgX) and organozinc (R-ZnX) reagents, are potent carbon nucleophiles. youtube.com Their reaction with electrophilic aminating agents can lead to the formation of primary, secondary, or tertiary amines. The reactivity and yield of such reactions are often dependent on the specific hydroxylamine derivative and the organometallic reagent used. wiley-vch.de For instance, the amination of Grignard reagents can sometimes be achieved without a catalyst, though yields may be lower. wiley-vch.de

Amination of Stabilized Carbanions and Enolates

Stabilized carbanions, such as those derived from malonates or β-ketoesters, and enolates (the deprotonated form of a ketone or aldehyde) can also act as nucleophiles in electrophilic amination reactions. ariel.ac.ilkhanacademy.org This provides a route to α-amino acids and α-amino ketones. The success of these reactions often hinges on the choice of the aminating agent, as some may be prone to side reactions due to the basicity of the enolates. ariel.ac.il

Amination of Nitrogen-Containing Nucleophiles

Nitrogen-containing compounds, such as amines and their derivatives, can also serve as nucleophiles to form N-N bonds. This is a common method for the synthesis of hydrazines and related compounds. Reagents like hydroxylamine-O-sulfonic acid have been used for the N-amination of various heterocyclic amines. researchgate.net

Transition Metal-Catalyzed Electrophilic Amination

The scope and efficiency of electrophilic aminations can be significantly enhanced through the use of transition metal catalysts. rsc.org

Copper-Catalyzed Amination Systems

Copper catalysts have been widely employed in electrophilic amination reactions. nih.govnih.gov They can facilitate the amination of a variety of nucleophiles, including organometallic reagents. For example, copper-catalyzed electrophilic amination of diorganozinc reagents with O-acyl hydroxylamines has been reported to produce tertiary amines. wiley-vch.de Similarly, copper catalysis has been effective in the amination of arylsilanes with O-acylated hydroxylamines. nih.gov The catalyst is believed to play a crucial role in activating the aminating agent or facilitating the coupling process.

Palladium-Catalyzed Amination Systems

Palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern organic synthesis. While a vast body of literature exists on the Buchwald-Hartwig amination using various amine sources, the use of O-aryl hydroxylamines is less common but has been explored. In a general sense, the catalytic cycle is proposed to involve the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the hydroxylamine derivative. Subsequent steps, including deprotonation and reductive elimination, would then furnish the desired arylamine.

Specific studies on O-aryl hydroxylamines have shown that the nature of the aryl group on the oxygen atom can significantly influence the reactivity and efficiency of the amination process. However, no specific data or detailed mechanistic investigations concerning the use of O-(2,5-dibromophenyl)hydroxylamine in palladium-catalyzed amination systems have been reported.

Rhodium-Catalyzed Systems

Rhodium catalysts have emerged as powerful tools for C-H amination reactions, offering a direct route to functionalize aromatic rings without the need for pre-installed leaving groups. Dirhodium catalysts, in particular, have been shown to effectively catalyze the amination of arenes using various O-acyl and O-sulfonyl hydroxylamines. The proposed mechanism often involves the formation of a rhodium-nitrenoid intermediate, which then undergoes C-H insertion into the aromatic substrate.

While studies have demonstrated the successful amination of arenes with reagents like O-(2,4-dinitrophenyl)hydroxylamine, there is no available research that specifically investigates the reactivity of this compound in rhodium-catalyzed amination systems. The electronic and steric effects of the 2,5-dibromophenyl group would likely play a crucial role in the formation and reactivity of the putative rhodium-nitrenoid intermediate.

Nickel-Catalyzed Systems

Nickel catalysis has gained prominence as a more sustainable and cost-effective alternative to palladium for cross-coupling reactions. Nickel-catalyzed amination of aryl halides and pseudohalides has been successfully achieved with a variety of nitrogen sources. The catalytic cycle is generally believed to proceed through a Ni(0)/Ni(II) or a Ni(I)/Ni(III) pathway.

Despite the growing interest in nickel catalysis, the application of O-aryl hydroxylamines, and specifically this compound, as the electrophilic aminating agent in these systems is not documented in the scientific literature. Research in this area would be valuable to expand the scope of nickel-catalyzed C-N bond formation.

Uncatalyzed Electrophilic Amination Pathways

In the absence of a metal catalyst, the direct electrophilic amination of nucleophiles with hydroxylamine derivatives is a mechanistically distinct process. This pathway relies on the inherent electrophilicity of the nitrogen atom in the hydroxylamine reagent. The reaction typically involves the nucleophilic attack of a carbanion or other nucleophilic species on the nitrogen atom of the O-aryl hydroxylamine, leading to the displacement of the aryloxide leaving group.

The efficiency of this uncatalyzed pathway is highly dependent on the nature of the leaving group. Electron-withdrawing substituents on the aryl ring of the hydroxylamine can enhance the electrophilicity of the nitrogen atom and stabilize the resulting aryloxide anion, thereby facilitating the reaction. While this suggests that the dibromo substitution on the phenyl ring of this compound would make it a potentially viable reagent for uncatalyzed aminations, no specific studies have been published to confirm this hypothesis or to explore its synthetic utility.

N-Transfer Reactions Beyond Direct Amination

The reactivity of O-aryl hydroxylamines extends beyond simple amination reactions to the construction of nitrogen-containing heterocyclic rings, which are of immense importance in medicinal chemistry and materials science.

Role in Aziridination Reactions

Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile synthetic intermediates. The direct aziridination of olefins using electrophilic nitrogen sources is a powerful method for their synthesis. Rhodium and other transition metals have been shown to catalyze the aziridination of alkenes with various hydroxylamine derivatives. nih.gov A key mechanistic feature of these reactions is often the in situ formation of a metal-nitrenoid species that subsequently transfers the nitrogen atom to the double bond.

While reagents such as O-(2,4-dinitrophenyl)hydroxylamine and O-tosylhydroxylamines have been successfully employed in rhodium-catalyzed aziridinations, the potential of this compound in this context remains unexplored. The electronic properties of the dibromophenyl group could influence the formation and reactivity of the nitrenoid intermediate, potentially impacting the efficiency and stereoselectivity of the aziridination process.

Participation in Other Nitrogen-Containing Heterocycle Formations

The electrophilic nature of O-aryl hydroxylamines makes them potential precursors for the synthesis of a variety of other nitrogen-containing heterocycles. For instance, they could potentially participate in cascade reactions involving an initial amination event followed by an intramolecular cyclization to form five- or six-membered rings such as indoles, quinolines, or pyridines.

The synthesis of such heterocycles often relies on the strategic functionalization of both the nucleophilic and electrophilic partners. While general methods for the synthesis of these heterocycles are abundant, there are no specific reports in the literature that describe the use of this compound as a key building block in these transformations. Research in this direction could unveil novel synthetic routes to functionalized heterocyclic systems.

Insufficient Data Available to Generate a Comprehensive Report on this compound

Despite a thorough search of available scientific literature and chemical databases, there is a significant lack of specific information regarding the chemical compound this compound. While its basic chemical identifiers, such as the CAS number (197588-28-6), are documented, detailed research findings on its reactivity, selectivity in various reactions, and stability are not publicly available.

The requested article outline necessitates in-depth information on the following topics:

Studies on the Stability and Decomposition Pathways of the Chemical Compound

Our investigation revealed no specific studies or datasets that would allow for a scientifically accurate and detailed discussion of these aspects for this compound. General information on the reactivity of hydroxylamines and their O-aryl derivatives exists, but extrapolating this to the specific case of the 2,5-dibromo substituted variant without direct experimental evidence would be speculative and would not meet the required standards of a professional, authoritative article.

The search did yield information on related compounds, such as N-[1-(2,5-dibromophenyl)ethylidene]hydroxylamine, an oxime derivative of the target compound. However, this does not provide the necessary data to address the specific points in the requested outline for this compound itself.

Due to the absence of specific research findings on the regioselectivity, stereoselectivity, stability, and decomposition of this compound, it is not possible to generate the requested article with the required level of detail and scientific accuracy. Further experimental research on this particular compound would be necessary to provide the information needed to fulfill the request.

Applications in Advanced Organic Synthesis and Methodology Development

Construction of Substituted Arylamines and Diarylamines

O-Arylhydroxylamines, including O-(2,5-dibromophenyl)hydroxylamine, serve as effective precursors for the synthesis of arylamines and diarylamines. These reactions often proceed through mechanisms that involve the formation of a C-N bond, a fundamental transformation in organic synthesis.

One notable application is in the synthesis of secondary anilines. Research has demonstrated that various O-sulfonyl hydroxylamines can be utilized for the dealkylative amination of secondary benzyl (B1604629) alcohols, yielding secondary anilines with good to excellent chemoselectivity. nih.gov This method is applicable to a range of benzyl alcohol surrogates like ethers, esters, and halides, and even simple alkylarenes. nih.gov The reaction conditions are generally mild, and the process has been successfully applied to the functionalization of pharmaceutically relevant structures. nih.gov

The synthesis of diarylamines can be achieved through various methods, including transition metal-free approaches like the desulfinylative Smiles rearrangement of sulfinamides. nih.gov This particular rearrangement proceeds under mild conditions and provides access to sterically hindered diarylamines that are challenging to synthesize using traditional SNAr chemistry. nih.gov Additionally, nitrosonium ion-initiated C-H activation and C-N bond formation from electron-rich arenes presents another route to both homo- and hetero-diarylamines. nih.gov

Synthetic Routes to Complex Nitrogen-Containing Heterocycles

The reactivity of the hydroxylamine (B1172632) group in this compound makes it a key component in the synthesis of various nitrogen-containing heterocyclic systems.

Isoxazole (B147169) and Isoxazoline (B3343090) Ring Systems

Isoxazoles and isoxazolines are five-membered heterocyclic compounds containing both nitrogen and oxygen, and they are of significant interest due to their presence in many biologically active molecules. nih.govmjbas.com The synthesis of these ring systems often involves the reaction of a hydroxylamine derivative with a suitable precursor.

A common method for isoxazole synthesis is the reaction of hydroxylamine with 1,3-dicarbonyl compounds. youtube.com This reaction proceeds through the formation of an imine followed by an intramolecular attack of the hydroxyl group and subsequent dehydration to form the aromatic isoxazole ring. youtube.com Various substituted isoxazoles can be prepared using this general strategy. nih.govsciensage.info

Isoxazolines, which are the partially saturated analogs of isoxazoles, are frequently synthesized via 1,3-dipolar cycloaddition reactions of nitrile oxides with alkenes. nih.govmdpi.com This method allows for the construction of the isoxazoline ring with good control over stereochemistry. nih.gov

| Reactants | Product | Key Features |

| β-Diketone and Hydroxylamine | Isoxazole | Excellent yields, often recyclable ionic liquid used as solvent. nih.gov |

| Terminal Alkynes, n-BuLi, Aldehydes, Iodine, and Hydroxylamine | 3,5-Disubstituted Isoxazoles | Highly regioselective one-pot synthesis. nih.gov |

| 3-(Dimethylamino)-1-arylprop-2-en-1-ones and Hydroxylamine Hydrochloride | 5-Arylisoxazole derivatives | Environmentally benign procedure in aqueous medium without a catalyst. nih.gov |

| Nitrile Oxides and Alkenes | Isoxazolines | 1,3-dipolar cycloaddition is a general method. nih.govmdpi.com |

Imidazole (B134444) Derivatives

Imidazole derivatives are another important class of nitrogen-containing heterocycles with a wide range of biological activities. arkat-usa.orgresearchgate.net The synthesis of 1-hydroxy-2,4,5-trisubstituted imidazole derivatives can be achieved through a one-pot, four-component reaction. arkat-usa.orgresearchgate.net This reaction typically involves hydroxylamine, a benzonitrile (B105546), an arylglyoxal, and a cyclic 1,3-dicarbonyl compound like Meldrum's acid or dimedone. arkat-usa.orgresearchgate.net The process is efficient and proceeds in good yields without the need for a base or catalyst. arkat-usa.orgresearchgate.net

A plausible mechanism for this transformation involves the initial reaction of hydroxylamine and a benzonitrile to form an amidoxime. researchgate.net This intermediate then reacts with the arylglyoxal and the 1,3-dicarbonyl compound in a cascade of reactions to afford the final 1-hydroxy-imidazole product. researchgate.net

Aziridine Formation

Aziridines, the smallest nitrogen-containing heterocycles, are valuable synthetic intermediates. chemrxiv.org The synthesis of N-H aziridines from unactivated olefins can be accomplished using hydroxylamine-O-sulfonic acids as the aminating agent. chemrxiv.org This intermolecular aziridination of alkenes often utilizes a base such as pyridine (B92270) or piperidine (B6355638) in a solvent like hexafluoroisopropanol (HFIP). This method demonstrates good reactivity with a variety of alkenes, including mono-, di-, tri-, and tetra-substituted olefins, to produce aziridines in moderate to excellent yields. chemrxiv.org The reaction is noted for its operational simplicity, mild conditions, and broad substrate scope. chemrxiv.org

Development of Novel Reagents for C-N Bond Formation

This compound and related O-substituted hydroxylamines are precursors to a variety of reagents that facilitate C-N bond formation. These reagents are often employed as electrophilic aminating agents.

O-Aryl and O-sulfonyl hydroxylamines have been shown to be effective for the direct synthesis of unprotected aziridines. nih.gov For instance, O-(mesitylsulfonyl)hydroxylamine (MSH) and O-(tosyl)hydroxylamine have been used for this purpose. nih.gov More recently, O-(2,4-dinitrophenyl)hydroxylamine (DPH) has been introduced as a safer alternative. nih.gov These reagents act as NH2+ surrogates, enabling the direct amination of various nucleophiles.

Furthermore, hydroxylamine-derived reagents have been developed for the construction of C-S bonds, leading to the formation of unprotected sulfonamides and sulfoximines. nih.gov For example, a novel N-sulfinylhydroxylamine reagent has been reported to react with organometallic carbon nucleophiles to generate these sulfur-containing functional groups. nih.gov

| Reagent | Application | Reference |

| O-(Mesitylsulfonyl)hydroxylamine (MSH) | Synthesis of unprotected aziridines | nih.gov |

| O-(2,4-Dinitrophenyl)hydroxylamine (DPH) | Safer reagent for aziridination | nih.gov |

| N-Sulfinylhydroxylamine reagent | Synthesis of unprotected sulfonamides and sulfoximines | nih.gov |

Precursor for Further Functionalization

The dibrominated phenyl ring of this compound provides two reactive sites for further chemical modification. The bromine atoms can be replaced or transformed using a variety of cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the introduction of a wide range of substituents onto the aromatic ring, leading to the synthesis of diverse and complex molecules.

The ability to perform these functionalizations either before or after reactions involving the hydroxylamine moiety adds to the synthetic utility of this compound. This versatility makes this compound a valuable building block for the construction of libraries of compounds for drug discovery and materials science applications. The presence of the two bromine atoms offers the potential for sequential or double functionalization, further expanding the range of accessible molecular architectures.

Strategic Utility of Dibromo Functionality for Cross-Coupling Reactions (e.g., Suzuki, Heck)

The 2,5-dibromo substitution pattern on the phenyl ring of this compound is of particular strategic importance for palladium-catalyzed cross-coupling reactions. The two carbon-bromine (C-Br) bonds exhibit different reactivity profiles due to their distinct electronic and steric environments—one bromine is ortho to the oxygen substituent, while the other is in the meta position. This inherent difference can be exploited to achieve selective mono-functionalization or controlled di-functionalization of the aromatic core.

Palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck couplings are fundamental tools for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.orglibretexts.org In the context of dihalogenated substrates, it is often possible to control the reaction to proceed at one site selectively before initiating a second coupling at the remaining site.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is exceptionally well-suited for the selective functionalization of dibromoarenes. organic-chemistry.orgyoutube.com Research on analogous compounds, such as 2,5-dibromo-3-substituted thiophenes, has demonstrated that regioselective mono-arylation can be achieved by carefully controlling the stoichiometry of the reagents. nih.govresearchgate.net Typically, using one equivalent of an arylboronic acid will preferentially substitute the more reactive C-Br bond. nih.govresearchgate.net Subsequent reaction with a different arylboronic acid can then be used to install a second, distinct aryl group, leading to unsymmetrically substituted biaryl or polyaryl systems.

The choice of catalyst, base, and solvent system is critical for achieving high yields and selectivity. nih.govnih.gov For instance, the use of Pd(PPh₃)₄ as a catalyst with a base like potassium phosphate (B84403) (K₃PO₄) in a 1,4-dioxane/water solvent system has proven effective for selective Suzuki couplings of dibromoheterocycles. nih.gov A second, exhaustive coupling can often be performed to achieve disubstitution. nih.gov This stepwise approach allows for the programmed synthesis of complex molecules from a single, versatile starting material.

| Reaction Type | Catalyst | Base | Solvent | Stoichiometry (Boronic Acid) | Typical Outcome |

|---|---|---|---|---|---|

| Mono-arylation | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | ~1.0 equivalent | Selective coupling at the more reactive C-Br bond. nih.gov |

| Di-arylation | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O or Toluene / H₂O | >2.0 equivalents | Coupling at both C-Br bonds. nih.gov |

Heck Reaction:

The Heck reaction, which couples an aryl halide with an alkene, similarly benefits from the differential reactivity of the C-Br bonds in this compound. organic-chemistry.orgwikipedia.org The reaction involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by alkene insertion and β-hydride elimination. wikipedia.org The rate-determining oxidative addition step is sensitive to the electronic properties and steric hindrance of the halide, allowing for regioselective transformations. It is anticipated that one of the bromine atoms would react preferentially, enabling the introduction of an alkenyl substituent at a specific position. A subsequent Heck reaction could then modify the second position, providing access to stilbene-like structures or other di-alkenylated products. The reaction is known for its stereospecificity, typically yielding the trans-alkene product. organic-chemistry.org

Derivatization for Enhanced Reactivity or Specificity

The hydroxylamine functional group (-ONH₂) of this compound is a key site for derivatization to tune the molecule's reactivity, introduce new functionalities, or prepare it for subsequent transformations. O-arylhydroxylamines are versatile intermediates in organic synthesis. organic-chemistry.orgorganic-chemistry.org

One important application involves their use as precursors to nitrogen-containing heterocycles. For instance, O-arylhydroxylamine derivatives can be converted into substituted benzofurans. organic-chemistry.org This transformation can proceed through a one-pot process involving an initial palladium-catalyzed coupling followed by a rsc.orgrsc.org sigmatropic rearrangement. organic-chemistry.org

Furthermore, the nitrogen atom of the hydroxylamine can be modified to create valuable reagents. O-substituted hydroxylamines can serve as powerful electrophilic aminating agents, capable of forming C-N, N-N, O-N, and S-N bonds. rsc.orgrsc.org By acylating or sulfonylating the nitrogen of this compound, its utility as a reagent for transferring the "amino" group or the entire "O-(2,5-dibromophenyl)amino" moiety can be enhanced.

The hydroxylamine itself can undergo classic reactions, such as condensation with aldehydes or ketones to form the corresponding oximes. researchgate.net This derivatization not only serves as a method for protecting the hydroxylamine but also introduces a new functional handle that can participate in reactions like the Beckmann rearrangement.

| Reactant | Product Type | Potential Application |

|---|---|---|

| Aldehyde or Ketone | Oxime | Protection of the hydroxylamine; precursor for Beckmann rearrangement. researchgate.net |

| Acyl Chloride or Anhydride | N-Acyl-O-arylhydroxylamine | Modification of electronic properties; precursor for Lossen rearrangement. |

| Sulfonyl Chloride | N-Sulfonyl-O-arylhydroxylamine | Creation of an electrophilic aminating reagent. rsc.org |

| Palladium Catalyst / Alkyne | Benzofuran | Synthesis of heterocyclic structures via rearrangement. organic-chemistry.org |

Computational and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical studies offer a microscopic view of the electronic characteristics of O-(2,5-dibromophenyl)hydroxylamine. These investigations are fundamental to predicting its behavior in chemical reactions.

Density Functional Theory (DFT) has become a standard tool for the computational study of molecules like this compound. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. These calculations also provide the molecule's ground state energy, a key piece of information for assessing its stability.

While specific DFT studies on this compound are not extensively detailed in publicly available literature, the general approach involves using a functional, such as B3LYP, and a basis set, like 6-31G*, to solve the Schrödinger equation approximately. The resulting data would include optimized bond lengths, bond angles, and dihedral angles that define the molecule's structure.

Table 1: Representative Theoretical Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₅Br₂NO |

| Molecular Weight | 266.92 g/mol |

Note: The data in this table is based on general computational predictions and may not reflect the results of specific, peer-reviewed DFT studies.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized on the aminoxy group and the bromine-substituted phenyl ring, reflecting the electron-donating nature of these moieties. The LUMO is likely to be distributed over the aromatic ring, indicating its potential to accept electrons in reactions. A smaller HOMO-LUMO gap would suggest higher reactivity. Reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be derived from the HOMO and LUMO energies to provide a more quantitative picture of the molecule's reactive tendencies.

Mechanistic Probing Through Computational Chemistry

Computational chemistry is a powerful tool for investigating the detailed steps of chemical reactions, known as reaction mechanisms. For this compound, this is particularly relevant for understanding its role in amination reactions.

Amination reactions involving this compound can proceed through various pathways. Computational methods, particularly transition state theory, are used to identify the most likely mechanism. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state provide crucial information about the feasibility and kinetics of the reaction.

For the amination of a substrate with this compound, computational studies would model the approach of the reactants, the breaking and forming of bonds, and the structure of the transition state. The energy barrier calculated from the difference in energy between the reactants and the transition state is a key determinant of the reaction rate.

By mapping the energy of the system as the reaction progresses, an energy profile can be constructed. This profile illustrates the energy of reactants, intermediates, transition states, and products. The shape of this profile provides a comprehensive view of the reaction mechanism.

From the calculated energy barriers, it is possible to model the kinetics of the reaction using principles of statistical mechanics and transition state theory. This allows for the prediction of reaction rates under different conditions, which can be compared with experimental data to validate the proposed mechanism.

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and kinetics. Computational models can account for solvent effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models involve including a number of solvent molecules in the calculation, which provides a more detailed but computationally more expensive description of solvent-solute interactions.

Prediction of Novel Reactivities and Selectivities

Theoretical investigations into this compound focus on elucidating its electronic structure and steric profile to predict how it will interact with other molecules. The presence of two bromine atoms on the phenyl ring, along with the reactive O-N bond of the hydroxylamine (B1172632) moiety, creates a unique electronic environment that dictates its chemical behavior. Computational models are instrumental in predicting the regioselectivity and chemoselectivity of its reactions, as well as uncovering entirely new reaction pathways.

Detailed research findings from computational studies, often employing Density Functional Theory (DFT), allow for the precise calculation of various molecular properties. These calculations can predict the most likely sites for electrophilic and nucleophilic attack, the stability of potential intermediates, and the energy barriers associated with different reaction pathways. For instance, the electrostatic potential map of the molecule can reveal regions of high and low electron density, offering clues about its reactivity. In the case of this compound, the nitrogen atom is typically the primary site for electrophilic behavior, making the compound a potential aminating agent.

Furthermore, computational models can predict the selectivity of amination reactions involving this compound. By calculating the transition state energies for different potential products, researchers can forecast which isomer will be preferentially formed. For example, in reactions with unsymmetrical nucleophiles, theoretical calculations can determine whether the amination will occur at one site over another, providing valuable guidance for synthetic chemists. The steric hindrance imposed by the bromine atom at the 2-position can also be modeled to predict its influence on the approach of reactants and the subsequent selectivity of the reaction.

The prediction of novel reactivities extends to exploring reaction types beyond simple amination. Theoretical studies might investigate the potential for this compound to participate in rearrangement reactions, cycloadditions, or even transition-metal-catalyzed cross-coupling reactions. By simulating the interaction of this compound with various catalysts and substrates, computational chemistry can identify promising new transformations that might otherwise be overlooked. These predictive capabilities accelerate the discovery of new chemical reactions and the synthesis of novel molecules.

Interactive Data Tables

Below are representative data tables illustrating the types of theoretical predictions that can be generated for this compound.

Table 1: Calculated Properties of this compound

This table showcases fundamental molecular properties calculated using DFT, which are essential for predicting reactivity.

| Molecular Property | Calculated Value | Significance for Reactivity |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, suggesting its nucleophilic character. |

| LUMO Energy | -0.8 eV | Represents the energy of the lowest unoccupied molecular orbital, indicating its electrophilic character. |

| Dipole Moment | 2.1 D | A significant dipole moment suggests that the molecule is polar, which can influence its solubility and interactions with other polar molecules. |

| NBO Charge on Nitrogen | -0.45 e | The negative charge on the nitrogen atom, as calculated by Natural Bond Orbital analysis, confirms its nucleophilic nature and its likely role as the primary reactive site. |

Table 2: Predicted Regioselectivity in an Electrophilic Amination Reaction

This table provides a hypothetical comparison of transition state energies for the amination of a generic nucleophile, demonstrating how computational chemistry can predict reaction outcomes.

| Position of Amination | Relative Transition State Energy (kcal/mol) | Predicted Product Ratio |

| Position A | 0.0 | >99% |

| Position B | +5.2 | <1% |

| Position C | +8.9 | <0.1% |

Advanced Characterization Techniques for Reaction Monitoring and Mechanistic Elucidation

In-situ Spectroscopic Methods (e.g., FT-IR, Raman Spectroscopy) for Reaction Progress and Intermediate Detection

In-situ spectroscopic techniques are invaluable for monitoring the dynamic changes occurring during a chemical reaction without the need for sample extraction. This allows for the collection of data in real-time, providing insights into reaction kinetics and the formation and consumption of various species.

Fourier-Transform Infrared (FT-IR) Spectroscopy: In-situ FT-IR spectroscopy is a powerful tool for tracking the progress of reactions involving O-(2,5-dibromophenyl)hydroxylamine by monitoring changes in the vibrational frequencies of functional groups. For instance, in a reaction where the hydroxylamine (B1172632) moiety is consumed, the disappearance of the characteristic O-H and N-H stretching and bending vibrations can be quantified over time. Similarly, the appearance of new vibrational bands corresponding to the products can be observed. For example, in an oxidation reaction, the formation of a nitroso or nitro group would give rise to strong, characteristic absorption bands. The data obtained can be used to generate concentration profiles for reactants, intermediates, and products, leading to the determination of reaction rates and orders. nih.govresearchgate.netnih.gov

Raman Spectroscopy: Complementary to FT-IR, in-situ Raman spectroscopy is particularly useful for monitoring reactions in aqueous media and for observing non-polar functional groups that are weak absorbers in the infrared spectrum. The aromatic C-C stretching and C-Br stretching vibrations of the dibromophenyl ring in this compound can serve as internal standards or be monitored for changes in their environment. oxinst.comspectroscopyonline.comsemanticscholar.org The formation of specific intermediates or products with unique Raman scattering signatures can be detected, even at low concentrations, sometimes enhanced by techniques like Surface-Enhanced Raman Spectroscopy (SERS). oxinst.com

| Technique | Vibrational Mode Monitored | Typical Wavenumber (cm⁻¹) | Application in this compound Reactions |

| In-situ FT-IR | O-H stretch | 3200-3400 | Monitoring consumption of the hydroxylamine |

| In-situ FT-IR | N-H stretch | 3100-3300 | Monitoring consumption of the hydroxylamine |

| In-situ FT-IR | N-O stretch | 850-1000 | Detection of hydroxylamine and potential intermediates |

| In-situ FT-IR | C-Br stretch | 500-650 | Monitoring changes in the aromatic ring substitution |

| In-situ Raman | Aromatic C=C stretch | 1550-1650 | Monitoring changes to the phenyl ring structure |

| In-situ Raman | Symmetric NO₂ stretch | 1300-1380 | Detection of nitro-aromatic product formation |

Advanced NMR Spectroscopy for Structural Elucidation of Intermediates and Products Beyond Basic Identification

While standard ¹H and ¹³C NMR are fundamental for product identification, advanced NMR techniques provide deeper insights into the three-dimensional structure and connectivity of molecules, which is crucial for distinguishing between isomers and identifying transient intermediates.

For reactions involving this compound, two-dimensional NMR experiments are particularly informative.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, helping to establish the connectivity of protons within a molecule. This would be essential to confirm the substitution pattern on the aromatic ring of any products or intermediates.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, aiding in the definitive assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the carbon skeleton and identifying the points of attachment of different functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the stereochemistry and conformation of molecules. ipb.pt This would be critical in determining the spatial arrangement of substituents in complex products derived from this compound.

These advanced techniques would be instrumental in, for example, distinguishing between different regioisomeric products that might form in a substitution reaction on the dibromophenyl ring. researchgate.net

| NMR Technique | Information Obtained | Application for this compound Derivatives |

| ¹H-¹H COSY | Proton-proton coupling networks | Confirming the structure of the aromatic backbone and substituent side chains. |

| HSQC | Direct carbon-proton correlations | Assigning ¹³C signals based on attached protons. |

| HMBC | Long-range carbon-proton correlations | Establishing connectivity between different parts of a molecule, such as the phenyl ring and the nitrogen substituent. |

| NOESY/ROESY | Through-space proton-proton correlations | Determining stereochemistry and conformation of reaction products. |

Mass Spectrometry (e.g., HRMS, ESI-MS) for Identifying Transient Species and Product Confirmation

Mass spectrometry is a highly sensitive technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weights and elemental compositions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. This is crucial for the unambiguous identification of reaction products and for distinguishing between compounds with the same nominal mass. For a product derived from this compound, HRMS would confirm the presence of two bromine atoms through their characteristic isotopic pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules, including reaction intermediates. nih.gov By coupling a reaction vessel to an ESI-MS instrument, it is possible to sample the reaction mixture in real-time and detect transient species. This would be a powerful method for identifying reactive intermediates in the reactions of this compound, such as nitrenium ions or radical cations, which are often proposed in the mechanisms of hydroxylamine reactions. nih.gov

| Mass Spectrometry Technique | Primary Data Output | Key Application for this compound Studies |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and isotopic pattern | Unambiguous determination of elemental composition for reaction products. |

| Electrospray Ionization (ESI-MS) | Mass-to-charge ratio of ions in solution | Detection and identification of charged or polar intermediates directly from the reaction mixture. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern of a selected ion | Structural elucidation of unknown products and intermediates by analyzing their fragmentation pathways. nih.gov |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. purdue.edu If a reaction involving this compound yields a crystalline product, single-crystal X-ray diffraction can provide precise information about bond lengths, bond angles, and intermolecular interactions. This level of structural detail is essential for confirming the exact stereochemistry and conformation of the product, which can be critical for understanding the reaction mechanism. For instance, the crystal structure would reveal the precise orientation of the substituents on the phenyl ring and the geometry around the nitrogen atom. While obtaining suitable crystals of reactive intermediates is challenging, the crystallographic characterization of stable products provides invaluable benchmark data for mechanistic proposals. researchgate.netmdpi.com

| Parameter | Information Provided | Significance for this compound Derivatives |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal | Fundamental crystallographic data. |

| Space Group | Symmetry of the crystal lattice | Provides insight into the packing of molecules. |

| Atomic Coordinates | Precise position of each atom in the unit cell | Allows for the determination of bond lengths, bond angles, and torsion angles. |

| Intermolecular Interactions | Hydrogen bonds, halogen bonds, π-stacking | Understanding the solid-state packing and potential for polymorphism. |

Future Perspectives and Emerging Research Directions

Exploration of Asymmetric Synthesis Using O-(2,5-Dibromophenyl)hydroxylamine

The development of new chiral catalysts and reagents is a cornerstone of modern organic synthesis, enabling the selective production of enantiomerically pure compounds, which is crucial in the pharmaceutical and agrochemical industries. While direct applications of this compound in asymmetric synthesis are still emerging, its structure suggests significant potential. Future research is anticipated to focus on leveraging the hydroxylamine (B1172632) functionality for the development of novel chiral ligands and catalysts.

The nitrogen and oxygen atoms of the hydroxylamine group can act as coordination sites for metal centers, forming the basis of new chiral catalysts. The synthetic challenge lies in introducing chirality either to the aryl backbone or to a substituent attached to the nitrogen atom. Subsequent complexation with transition metals could yield catalysts for a variety of asymmetric transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The steric and electronic properties of the dibrominated phenyl ring would play a crucial role in influencing the stereochemical outcome of these reactions.

Integration into Flow Chemistry Systems for Continuous Production and Reaction Optimization

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and the potential for seamless integration of multiple synthetic steps. The synthesis and application of O-arylhydroxylamines are well-suited for adaptation to flow chemistry systems.

A key application would be in the continuous and selective hydrogenation of the corresponding nitroarene, 1,4-dibromo-2-nitrobenzene, to this compound. nih.gov Flow reactors, particularly packed-bed reactors with a solid-supported catalyst, allow for precise control of reaction parameters such as temperature, pressure, and residence time, which is critical for preventing over-reduction to the corresponding aniline. nih.gov The use of additives to enhance selectivity in these hydrogenations can also be efficiently screened and optimized in a flow setup. nih.gov

Furthermore, subsequent reactions utilizing this compound as a reagent could be directly coupled to its synthesis in a continuous process. This "end-to-end" synthesis approach minimizes the handling of potentially unstable intermediates and can significantly streamline the production of more complex molecules.

Photoredox and Electrochemical Approaches to Enhance Reactivity and Sustainability

Modern synthetic methods are increasingly focused on sustainability, and photoredox and electrochemical approaches represent powerful tools in this regard, often allowing for reactions to proceed under mild conditions without the need for harsh reagents. The dibromo-substituted aromatic ring of this compound makes it an ideal candidate for exploration in these fields.

Photoredox Catalysis: This technique uses light to initiate single-electron transfer processes, generating highly reactive radical intermediates. youtube.com The carbon-bromine bonds on the this compound scaffold could be targeted for photoredox-mediated activation. This would generate aryl radicals that can participate in a variety of coupling reactions, allowing for the introduction of new functional groups at the bromine-substituted positions. This approach opens up avenues for the late-stage functionalization of molecules derived from this hydroxylamine.

Electrochemical Synthesis: Electrochemistry provides a reagent-free method for oxidation and reduction. researchgate.net The aryl bromide moieties of this compound could be electrochemically reduced to generate aryl radicals or organometallic intermediates for cross-coupling reactions. researchgate.net Conversely, the hydroxylamine group itself could be subject to electrochemical oxidation to generate reactive nitroxyl (B88944) radicals or other nitrogen-centered species, enabling novel transformations. Electrochemical methods in flow cells are particularly promising for scaling up these reactions. chemrxiv.org

| Approach | Potential Application for this compound | Advantages |

| Photoredox Catalysis | Generation of aryl radicals from C-Br bonds for C-C and C-heteroatom bond formation. | Mild reaction conditions, high functional group tolerance. youtube.com |

| Electrochemical Synthesis | Reductive activation of C-Br bonds for cross-coupling; Oxidative transformations of the hydroxylamine group. | Reagent-free, precise control over redox potential, amenable to flow chemistry. researchgate.netchemrxiv.org |

Development of Supramolecular Catalytic Systems Involving the Chemical Compound

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to the design of novel catalytic systems. The aromatic ring of this compound can participate in π-π stacking interactions, while the hydroxylamine group is capable of forming hydrogen bonds. These features make it an attractive building block for self-assembling supramolecular structures.

Future research could explore the incorporation of this compound or its derivatives into larger host molecules, such as cyclodextrins or calixarenes, or as a component in the formation of self-assembled cages or gels. nih.gov These supramolecular assemblies could create unique microenvironments that enhance the reactivity or selectivity of catalytic reactions. For instance, a catalytic metal center could be held in close proximity to the hydroxylamine moiety within a supramolecular structure, leading to novel reactivity.

Design of Related O-Arylhydroxylamine Analogs with Tunable Reactivity

The synthetic utility of this compound can be significantly expanded through the design and synthesis of analogs with tailored electronic and steric properties. The bromine atoms on the aromatic ring serve as convenient handles for further functionalization via cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Q & A

Q. What are the established synthetic routes for O-(2,5-dibromophenyl)hydroxylamine, and what reaction conditions are critical for optimizing yield?

Synthesis typically involves bromination of a precursor aromatic compound followed by hydroxylamine functionalization. For example:

- Bromination : Aryl halides (e.g., 2,5-dibromophenol derivatives) can be synthesized via electrophilic substitution using bromine in the presence of a base like potassium hydroxide (KOH) .

- Hydroxylamine introduction : Reaction with hydroxylamine hydrochloride (NHOH·HCl) under basic conditions (e.g., NaOH) facilitates the formation of the hydroxylamine moiety. Temperature control (0–25°C) and stoichiometric ratios are critical to avoid over-bromination or decomposition .

- Purification : Recrystallization from ethanol/water mixtures is commonly used to isolate the product.

Q. What spectroscopic and crystallographic techniques are employed to characterize this compound?

- X-ray crystallography : Resolves the spatial arrangement of bromine atoms and hydrogen-bonding networks. For example, Br⋯Br interactions (3.8–4.0 Å, θ = 135–140°) and C–H⋯H contacts stabilize the crystal lattice .

- NMR spectroscopy : H and C NMR identify proton environments and confirm substitution patterns (e.g., aromatic protons adjacent to bromine show deshielding).

- IR spectroscopy : N–O stretching vibrations (~900–950 cm) confirm the hydroxylamine group .

Advanced Research Questions

Q. How do the bromine substituents at the 2- and 5-positions influence the compound’s reactivity in nucleophilic substitution reactions?

The ortho and para bromine atoms act as strong electron-withdrawing groups, enhancing the electrophilicity of the aromatic ring. This facilitates:

- Nucleophilic aromatic substitution : Amines or alkoxides can displace bromine under catalytic conditions (e.g., Pd catalysts).

- Reductive dehalogenation : Bromines can be replaced with hydrogen using reducing agents like NaBH or LiAlH, enabling downstream functionalization .

- Comparative reactivity : The 2,5-dibromo substitution pattern reduces steric hindrance compared to 3,5-substituted analogs, improving reaction kinetics .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they affect its physicochemical properties?

- Type I Br⋯Br interactions : Short contacts (3.814 Å, θ = 136°) create a 3D supramolecular network, increasing melting point and thermal stability .

- C–H⋯H bonds : Aromatic C–H groups act as hydrogen donors, contributing to layered crystal structures. These interactions influence solubility and crystallinity .

- Impact on solubility : Strong intermolecular forces reduce solubility in nonpolar solvents, necessitating polar aprotic solvents (e.g., DMF) for reactions .

Q. How does this compound compare to fluorinated analogs (e.g., O-(2,5-difluorophenyl)hydroxylamine) in biological activity?

| Property | This compound | O-(2,5-Difluorophenyl)hydroxylamine |

|---|---|---|

| Lipophilicity (LogP) | Higher (Br substituents) | Moderate (F substituents) |

| Electron-withdrawing effect | Stronger (Br > F) | Weaker |

| Enzyme inhibition | Potent against oxidoreductases | Selective for kinases |

| Bioavailability | Lower due to higher molecular weight | Higher |

Bromine’s larger atomic radius and polarizability enhance binding to hydrophobic enzyme pockets, while fluorine’s electronegativity improves metabolic stability .

Q. What methodological challenges arise in analyzing conflicting data on reaction yields or byproduct formation during synthesis?

- Contradictions in bromination efficiency : Excess bromine may lead to over-substitution, while insufficient base (e.g., KOH) can reduce reaction completeness. Adjusting molar ratios and monitoring via TLC/HPLC resolves this .

- Byproduct mitigation : Side products like dibenzofurans (from cyclization) can form under high temperatures. Lowering reaction temperatures (<50°C) and using inert atmospheres minimizes this .

- Yield optimization : Catalyst screening (e.g., CuI for Ullmann couplings) and solvent selection (e.g., DMSO for polar intermediates) improve efficiency .

Methodological Guidance

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Deactivation : Quench residual bromine or hydroxylamine with NaHSO before disposal .

Q. How can researchers validate the purity of this compound post-synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.